molecular formula C18H17ClN4O2S2 B3413529 5-chloro-N-{4-[6-(pyrrolidin-1-yl)pyridazin-3-yl]phenyl}thiophene-2-sulfonamide CAS No. 946238-97-7

5-chloro-N-{4-[6-(pyrrolidin-1-yl)pyridazin-3-yl]phenyl}thiophene-2-sulfonamide

Cat. No.: B3413529
CAS No.: 946238-97-7
M. Wt: 420.9 g/mol
InChI Key: VEYAHHPOPVVMSS-UHFFFAOYSA-N
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Description

5-chloro-N-{4-[6-(pyrrolidin-1-yl)pyridazin-3-yl]phenyl}thiophene-2-sulfonamide is a complex organic compound that features a combination of heterocyclic structures, including pyrrolidine, pyridazine, and thiophene. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-{4-[6-(pyrrolidin-1-yl)pyridazin-3-yl]phenyl}thiophene-2-sulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the core heterocyclic structures, followed by their functionalization and coupling.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as chromatography and recrystallization.

Mechanism of Action

The mechanism of action of 5-chloro-N-{4-[6-(pyrrolidin-1-yl)pyridazin-3-yl]phenyl}thiophene-2-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways . The exact pathways and targets depend on the specific biological context and the structure-activity relationship (SAR) of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-chloro-N-{4-[6-(pyrrolidin-1-yl)pyridazin-3-yl]phenyl}thiophene-2-sulfonamide is unique due to its combination of three distinct heterocyclic structures, which confer a unique set of chemical and biological properties. This structural complexity allows for diverse interactions with biological targets, making it a valuable compound in drug discovery and development .

Properties

IUPAC Name

5-chloro-N-[4-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN4O2S2/c19-16-8-10-18(26-16)27(24,25)22-14-5-3-13(4-6-14)15-7-9-17(21-20-15)23-11-1-2-12-23/h3-10,22H,1-2,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEYAHHPOPVVMSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NN=C(C=C2)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=C(S4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-chloro-N-{4-[6-(pyrrolidin-1-yl)pyridazin-3-yl]phenyl}thiophene-2-sulfonamide
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5-chloro-N-{4-[6-(pyrrolidin-1-yl)pyridazin-3-yl]phenyl}thiophene-2-sulfonamide
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5-chloro-N-{4-[6-(pyrrolidin-1-yl)pyridazin-3-yl]phenyl}thiophene-2-sulfonamide
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5-chloro-N-{4-[6-(pyrrolidin-1-yl)pyridazin-3-yl]phenyl}thiophene-2-sulfonamide

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